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Compound of Interest

Compound Name:
1-Oxo-1,2-dihydroisoquinoline-5-

carbonitrile

Cat. No.: B1519490 Get Quote

Introduction: The Isoquinolone Scaffold in
Modern Chemistry
The 1-oxo-1,2-dihydroisoquinoline core, often referred to as an isocarbostyril, represents a

privileged heterocyclic scaffold in medicinal chemistry. Compounds incorporating this moiety

have demonstrated a wide array of biological activities, including potential as anticancer and

neuroprotective agents.[1] The presence of both a hydrogen bond donor (the amide N-H) and

acceptor (the carbonyl oxygen) within a rigid, planar ring system allows for specific and high-

affinity interactions with biological targets. The addition of a carbonitrile group at the 5-position,

as in the title compound, introduces a polar, electron-withdrawing feature that can be exploited

to fine-tune molecular properties such as solubility, metabolic stability, and target binding

affinity. This guide serves to consolidate the core technical data for 1-Oxo-1,2-
dihydroisoquinoline-5-carbonitrile, providing a foundational dataset for researchers

engaging in its study.

Physicochemical and Molecular Properties
A precise understanding of a compound's physicochemical properties is the cornerstone of all

subsequent experimental design, from synthetic strategy to biological screening.
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Systematic Name: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

CAS Number: 90947-07-2[2][3][4]

Molecular Formula: C₁₀H₆N₂O[2][3][4]

Core Quantitative Data
The molecular weight and associated mass-based properties are critical for quantitative

analysis, reaction stoichiometry, and spectrometric identification. The key data for this

compound are summarized below.

Property Value Source

Molecular Weight 170.171 g/mol [2]

170.1674 g/mol [3]

Monoisotopic Mass 170.048012819 Da [2]

Topological Polar Surface Area 52.9 Å² [2]

Complexity 299 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Physical Form Solid [3]

Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is

not detailed in the immediate search results, its structure is amenable to established synthetic

routes for the isoquinolone core. A common and effective strategy involves the cyclization of a

suitably substituted precursor, often derived from 2-cyanomethylbenzoic acid derivatives.

The causality behind this approach lies in creating an intramolecular reaction where a

nucleophilic nitrogen attacks an electrophilic carbonyl or nitrile group, followed by

tautomerization to yield the stable amide lactam ring system. The choice of starting materials
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and reagents is critical for achieving high yields and purity, often requiring inert atmospheres

and anhydrous conditions to prevent unwanted side reactions.
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Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: Compound Characterization
as a Self-Validating System
To ensure the identity and purity of a synthesized batch of 1-Oxo-1,2-dihydroisoquinoline-5-
carbonitrile, a multi-pronged analytical approach is required. This protocol serves as a self-

validating system, where data from orthogonal techniques must converge to confirm the

structure.

Objective: To confirm the chemical structure and assess the purity of a synthesized sample of

1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile.

Methodology:

High-Resolution Mass Spectrometry (HRMS)

Rationale: This technique provides an extremely accurate mass measurement, which can

be used to confirm the elemental composition (C₁₀H₆N₂O). It is the primary method for

validating the molecular formula.

Procedure:

1. Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or

methanol).

2. Infuse the solution into an ESI-QTOF or Orbitrap mass spectrometer.

3. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

4. Validation Check: The measured m/z for the [M+H]⁺ ion should match the calculated

value for C₁₀H₇N₂O⁺ (171.0553) within a narrow mass tolerance (typically < 5 ppm).

This is a common method seen in the characterization of similar heterocyclic

compounds.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical environment of each

hydrogen (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecular

skeleton and confirming connectivity.

Procedure:

1. Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆), which is

effective for similar aromatic amide structures.[5][6]

2. Acquire a ¹H NMR spectrum. The expected spectrum should show distinct signals in the

aromatic region (typically δ 7.0-9.0 ppm) and a broad singlet for the N-H proton.

Integration of the signals should correspond to the number of protons in the structure.

3. Acquire a ¹³C NMR spectrum. This should reveal 10 distinct carbon signals, including

those for the carbonyl carbon (~160-165 ppm), the nitrile carbon (~115-120 ppm), and

the aromatic carbons.

4. Validation Check: The observed chemical shifts, coupling patterns, and integrations

must be consistent with the proposed structure of 1-Oxo-1,2-dihydroisoquinoline-5-
carbonitrile.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC separates the target compound from any impurities or unreacted starting

materials, allowing for accurate purity determination.

Procedure:

1. Develop a suitable method using a reverse-phase column (e.g., C18) with a mobile

phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

2. Inject a solution of the sample and monitor the eluent with a UV detector at a

wavelength where the compound absorbs strongly (e.g., 254 nm).
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3. Validation Check: A pure sample should result in a single major peak. The area of this

peak relative to the total area of all peaks provides a quantitative measure of purity

(e.g., >95%).

Relevance and Applications in Drug Discovery
The isoquinolone scaffold is a cornerstone in the development of targeted therapies. A notable

application is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs

effective in treating certain types of cancers.[6][7] The rigid structure of the 1-oxo-3,4-

dihydroisoquinoline core serves as an effective mimic of the nicotinamide moiety of NAD⁺,

allowing it to bind competitively to the PARP enzyme's active site.[7] While 1-Oxo-1,2-
dihydroisoquinoline-5-carbonitrile itself is not an approved drug, it serves as a valuable

building block or fragment for creating more complex and potent inhibitors. The nitrile group

can act as a metabolic blocking point, a hydrogen bond acceptor, or a chemical handle for

further synthetic elaboration, making this compound a versatile tool for medicinal chemists.[8]

Conclusion
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a well-defined chemical entity with a

molecular weight of approximately 170.17 g/mol .[2] Its value extends beyond its fundamental

properties, positioning it as a significant building block in the synthesis of novel therapeutics.

The robust protocols for its characterization, based on orthogonal analytical techniques, ensure

a high degree of confidence for researchers working with this compound. As the field of

medicinal chemistry continues to evolve, the strategic use of such well-characterized

heterocyclic scaffolds will remain essential for the discovery of next-generation

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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